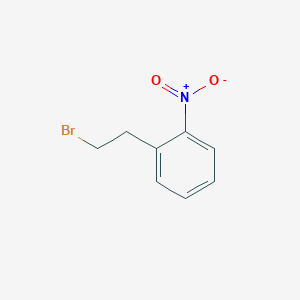

1-(2-Bromoethyl)-2-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLIPOVZERLCNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494319 | |

| Record name | 1-(2-Bromoethyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16793-89-8 | |

| Record name | 1-(2-Bromoethyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitrophenethyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(2-Bromoethyl)-2-nitrobenzene from 2-(2-nitrophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(2-bromoethyl)-2-nitrobenzene from its precursor, 2-(2-nitrophenyl)ethanol. This transformation is a fundamental reaction in organic synthesis, providing a versatile building block for the construction of more complex molecules, particularly in the development of novel therapeutics and functional materials. The presence of both a reactive bromoethyl group and a nitroaromatic moiety allows for a wide range of subsequent chemical modifications.

Reaction Principle

The conversion of 2-(2-nitrophenyl)ethanol to this compound is a nucleophilic substitution reaction where the hydroxyl group of the alcohol is replaced by a bromine atom. This is typically achieved using a variety of brominating agents. Common and effective reagents for this transformation include phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), often referred to as the Appel reaction.[1][2]

The general reaction scheme is as follows:

Experimental Protocols

Two primary methods for this synthesis are presented below, utilizing different brominating agents.

Method A: Using Phosphorus Tribromide (PBr₃)

This method is a classic and straightforward approach for converting primary alcohols to alkyl bromides.

Experimental Procedure:

-

Reaction Setup: A solution of 2-(2-nitrophenyl)ethanol in a dry, aprotic solvent such as diethyl ether or dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0 °C.

-

Reagent Addition: Phosphorus tribromide (PBr₃), typically 1.1 to 1.5 molar equivalents, is dissolved in the same solvent and added dropwise to the cooled solution of the alcohol over a period of 30-60 minutes. The temperature should be maintained at or below 5 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by carefully and slowly pouring the mixture over crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess PBr₃ and acidic byproducts.

-

Extraction: The aqueous layer is extracted three times with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by silica gel column chromatography, typically using a mixture of hexane and ethyl acetate as the eluent, to afford the pure this compound.

Method B: Using Carbon Tetrabromide and Triphenylphosphine (Appel Reaction)

This method offers a milder alternative to using PBr₃ and is often preferred for substrates sensitive to strongly acidic conditions.

Experimental Procedure:

-

Reaction Setup: To a solution of 2-(2-nitrophenyl)ethanol (1.0 equivalent) and carbon tetrabromide (CBr₄, 1.5 equivalents) in a dry aprotic solvent such as dichloromethane or acetonitrile in a round-bottom flask under an inert atmosphere, the mixture is cooled to 0 °C in an ice bath.

-

Reagent Addition: Triphenylphosphine (PPh₃, 1.5 equivalents) is added portion-wise to the stirred solution. An exothermic reaction is often observed. The temperature should be maintained at 0-5 °C during the addition.

-

Reaction: After the addition, the reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-3 hours. Reaction progress is monitored by TLC.

-

Purification: The reaction mixture is concentrated under reduced pressure. The resulting residue, containing the product and triphenylphosphine oxide byproduct, is purified by silica gel column chromatography. Eluting with a gradient of hexane and ethyl acetate will separate the desired product from the byproducts.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Method A (PBr₃) | Method B (Appel Reaction) |

| Starting Material | 2-(2-nitrophenyl)ethanol | 2-(2-nitrophenyl)ethanol |

| Brominating Agent | Phosphorus tribromide (PBr₃) | Carbon tetrabromide (CBr₄) & Triphenylphosphine (PPh₃) |

| Solvent | Dichloromethane or Diethyl Ether | Dichloromethane or Acetonitrile |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours | 1-3 hours |

| Purification | Silica Gel Column Chromatography | Silica Gel Column Chromatography |

| Typical Yield | 70-85% | 80-95% |

Visualization of the Synthetic Pathway

The following diagram illustrates the chemical transformation from the starting material to the final product.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to 1-(2-Bromoethyl)-2-nitrobenzene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethyl)-2-nitrobenzene is a versatile bifunctional organic compound of significant interest in synthetic organic chemistry. Its structure, featuring a reactive bromoethyl group and an electron-withdrawing nitro group on a benzene ring, makes it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly heterocyclic systems like indoles.[1] This guide provides a comprehensive overview of its chemical properties, structure, reactivity, and applications, with a focus on experimental details and logical workflows relevant to researchers in the field.

Chemical Properties and Structure

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

| Property | Value | Source |

| CAS Number | 16793-89-8 | [1] |

| Molecular Formula | C8H8BrNO2 | [2][3] |

| Molecular Weight | 230.06 g/mol | [1][2] |

| Appearance | Not explicitly stated, but related compounds are off-white to yellow crystalline powders or yellow oils. | [4][5][6] |

| Storage | Sealed in dry, room temperature conditions. | [3] |

| SMILES | C1=CC=C(C=C1)C(C--INVALID-LINK--[O-])Br | [2] |

| InChI Key | SJLIPOVZERLCNL-UHFFFAOYSA-N | [1] |

The structure of this compound is characterized by a benzene ring substituted at the 1 and 2 positions with a 2-bromoethyl group and a nitro group, respectively. The presence of the electron-withdrawing nitro group influences the reactivity of the aromatic ring and the bromoethyl side chain.

Reactivity and Synthetic Applications

The chemical utility of this compound stems from the distinct reactivity of its two functional groups.

1. Nucleophilic Substitution at the Bromoethyl Group: The primary bromoalkane functionality is highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the facile introduction of a wide variety of functional groups by displacing the bromide ion with various nucleophiles.[1]

-

Reactions with Amines: Forms N-substituted 2-nitrophenylethylamines.[1]

-

Reactions with Thiols: Readily forms the corresponding thioethers.[1]

-

Reactions with Alkoxides: Displaces the bromide to form ether derivatives.[1]

Figure 1: General scheme for nucleophilic substitution reactions of this compound.

2. Reductive Cyclization for Indole Synthesis: A major application of this compound is in the synthesis of indole derivatives.[1] This powerful strategy involves the reduction of the nitro group to an amine. The newly formed amino group then acts as an intramolecular nucleophile, attacking the bromoethyl side chain to form the five-membered ring characteristic of the indole nucleus.[1] This method offers a significant advantage over classical approaches like the Fischer indole synthesis by allowing for milder reaction conditions and greater functional group tolerance.[1]

Figure 2: Pathway for the synthesis of indoles via reductive cyclization.

Experimental Protocols

1. Synthesis of this compound

A common and straightforward method for the synthesis of the title compound is through the bromination of the corresponding alcohol, 2-(2-nitrophenyl)ethanol.[1]

-

Reactants: 2-(2-nitrophenyl)ethanol, brominating agent (e.g., phosphorus tribromide (PBr3) or thionyl bromide (SOBr2)), and a suitable solvent (e.g., dichloromethane (DCM) or diethyl ether).

-

Procedure:

-

Dissolve 2-(2-nitrophenyl)ethanol in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add the brominating agent (e.g., PBr3) dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), and filter.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

-

Figure 3: Experimental workflow for the synthesis of this compound.

Biological Significance

Beyond its role in synthetic chemistry, this compound has been identified as a valuable tool in biochemical research. It serves as both a substrate and an activator for the Theta class of Glutathione S-transferases (GSTs), specifically GSTT-1.[1] This property makes it a useful compound for developing assays to measure GSTT-1 enzyme activity in biological samples, which has implications for research into environmental toxin and carcinogen susceptibility.[1]

Figure 4: Logical workflow for measuring GSTT-1 enzyme activity using the title compound.

Conclusion

This compound is a strategically important building block in organic synthesis, primarily due to the orthogonal reactivity of its bromoethyl and nitro functionalities. Its utility in constructing indole scaffolds and other complex nitrogen-containing heterocycles is well-established. Furthermore, its specific interaction with GSTT-1 provides a valuable application in the field of biochemistry and toxicology. The experimental protocols and reaction pathways detailed in this guide offer a solid foundation for researchers looking to utilize this versatile compound in their work.

References

- 1. This compound|CAS 16793-89-8 [benchchem.com]

- 2. (1-Bromo-2-nitroethyl)benzene | C8H8BrNO2 | CID 57013141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 16793-89-8|this compound|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. 1-Bromo-2-nitrobenzene | C6H4BrNO2 | CID 11341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to 1-(2-Bromoethyl)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(2-Bromoethyl)-2-nitrobenzene, a valuable chemical intermediate in organic synthesis. This document covers its physicochemical properties, detailed synthesis protocols, key chemical reactions, and potential applications, with a focus on its role in the construction of heterocyclic scaffolds relevant to drug discovery.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while the CAS number and molecular weight are specific to the compound, some physical properties have been estimated based on structurally related compounds due to a lack of publicly available experimental data for this specific molecule.

| Property | Value | Source |

| CAS Number | 16793-89-8 | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [2] |

| Molecular Weight | 230.06 g/mol | [1][2] |

| Appearance | Pale yellow oil (presumed) | N/A |

| Melting Point | N/A (likely low) | N/A |

| Boiling Point | N/A | N/A |

| Density | ~1.5 g/cm³ (estimated) | N/A |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) | N/A |

Synthesis of this compound

The most common synthetic route to this compound involves the bromination of 2-(2-nitrophenyl)ethanol. This reaction typically utilizes a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) to convert the primary alcohol into the corresponding alkyl bromide.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 2-(2-Nitrophenyl)ethanol

This protocol provides a representative procedure for the synthesis of this compound.

Materials:

-

2-(2-Nitrophenyl)ethanol

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-nitrophenyl)ethanol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Brominating Agent: Slowly add phosphorus tribromide (0.4 eq, a slight excess of bromine) dropwise to the stirred solution via an addition funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.

Chemical Reactivity and Applications

This compound is a versatile synthetic intermediate due to the presence of two key functional groups: a reactive bromoethyl chain and a reducible nitro group.

Nucleophilic Substitution Reactions

The primary bromoethyl group is susceptible to nucleophilic substitution (SN2) reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups at this position.

Caption: Key nucleophilic substitution reactions.

Reductive Cyclization to Indoles

A significant application of this compound is in the synthesis of indoles, a core heterocyclic motif in many natural products and pharmaceuticals. This transformation is achieved through a reductive cyclization process. The nitro group is first reduced to an amine, which then undergoes an intramolecular nucleophilic substitution with the adjacent bromoethyl side chain to form the indole ring.

Caption: Reductive cyclization pathway to indole.

Spectral Characterization

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (4H) in the range of δ 7.5-8.2 ppm, showing complex splitting patterns. - Two triplets (2H each) for the ethyl chain protons (-CH₂-CH₂-Br), likely around δ 3.2-3.8 ppm. |

| ¹³C NMR | - Aromatic carbons (6C) in the range of δ 120-150 ppm. - Two aliphatic carbons (2C) for the ethyl chain, with the carbon attached to the bromine being more downfield. |

| IR Spectroscopy | - Strong asymmetric and symmetric N-O stretching bands for the nitro group around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. - C-Br stretching vibration around 600-700 cm⁻¹. - Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 230 and an M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). - Fragmentation patterns corresponding to the loss of Br, NO₂, and the ethyl group. |

Potential Biological Activity

Nitroaromatic compounds are known to possess a wide range of biological activities. The nitro group can act as a pharmacophore and is often involved in redox cycling within biological systems, which can lead to antimicrobial, anticancer, and other therapeutic effects.[3][4] While no specific biological studies have been reported for this compound, its structural motifs suggest that it and its derivatives could be of interest in medicinal chemistry and drug discovery programs.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility is primarily derived from the presence of two distinct reactive sites, which allow for a range of chemical transformations. The ability to undergo nucleophilic substitution and serve as a precursor for the construction of the indole ring system makes it a compound of significant interest to researchers in synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, synthesis, and reactivity to support its application in research and development.

References

Spectroscopic Profile of 1-(2-Bromoethyl)-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-bromoethyl)-2-nitrobenzene, a key precursor in various synthetic pathways, notably in the construction of indole ring systems. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.30 - 8.20 | m | Aromatic protons |

| ~3.50 - 4.00 | t | -CH₂-Br |

| ~3.30 | t | Ar-CH₂- |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | C-NO₂ |

| ~124.0 - 134.0 | Aromatic carbons |

| ~35.0 | Ar-CH₂- |

| ~30.0 | -CH₂-Br |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1520 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~3080 | Medium | Aromatic C-H stretch |

| ~2960 | Medium | Aliphatic C-H stretch |

| ~560 | Medium-Weak | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 229/231 | [M]⁺, Molecular ion peak (presence of Br isotopes) |

| 150 | [M-Br]⁺, Loss of bromine radical |

| 120 | [M-Br-NO]⁺ |

| 104 | [C₈H₈]⁺ |

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard methodologies.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is typically dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a potassium bromide (KBr) plate or as a KBr pellet. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data are acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z).

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For more detailed analysis, it is recommended to consult peer-reviewed scientific literature where the synthesis and characterization of this compound are reported.

"1-(2-Bromoethyl)-2-nitrobenzene" mechanism of action in biological systems

An In-depth Technical Guide to the

Biological Mechanism of Action of 1-(2-Bromoethyl)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional electrophilic molecule with significant potential for interaction within biological systems. Its chemical structure, featuring a reactive bromoethyl group and a reducible nitroaromatic ring, suggests two primary mechanisms of action: conjugation with Glutathione S-Transferases (GSTs) in a detoxification pathway, and reductive bioactivation of the nitro moiety to form potentially toxic intermediates. This guide provides a detailed overview of these core mechanisms, supported by representative data, experimental protocols, and pathway visualizations to facilitate further research and development.

Mechanism of Action: Conjugation by Glutathione S-Transferases (GSTs)

The primary detoxification pathway for electrophilic xenobiotics in aerobic organisms is conjugation with the tripeptide glutathione (GSH). This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). The bromoethyl group of this compound is an electrophilic center, making the molecule a substrate for various GST isozymes.

Data Presentation: Representative Kinetic Parameters for GST Substrates

The following table presents hypothetical kinetic data to illustrate the characterization of substrate specificity and catalytic efficiency of different GST isoenzymes with an electrophilic substrate like this compound.

| GST Isoenzyme | Km (µM) | Vmax (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

| GSTA1-1 | 75 | 5.2 | 1.1 x 10⁵ |

| GSTM1-1 | 120 | 3.8 | 5.3 x 10⁴ |

| GSTP1-1 | 50 | 8.5 | 2.8 x 10⁵ |

| GSTT1-1 | 200 | 1.5 | 1.3 x 10⁴ |

Note: This data is illustrative and based on general trends for electrophilic substrates.

Signaling Pathway: GST-Mediated Detoxification

Caption: GST-mediated conjugation of this compound.

Mechanism of Action: Reductive Bioactivation of the Nitroaromatic Moiety

In addition to detoxification, the nitro group of this compound can undergo enzymatic reduction, a process that can lead to bioactivation and cellular toxicity. This reductive metabolism is particularly significant under hypoxic conditions and is catalyzed by various nitroreductases present in both mammalian cells and gut microbiota.

The reduction of the nitro group occurs in a stepwise manner, first forming a nitrosobenzene intermediate, followed by a phenylhydroxylamine, and ultimately the corresponding amine. The nitroso and hydroxylamine intermediates are highly reactive electrophiles that can covalently bind to cellular nucleophiles, including DNA and proteins. This can lead to DNA damage, protein dysfunction, and the induction of cellular stress pathways. Furthermore, the redox cycling of these intermediates can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis. A known toxicological outcome of exposure to nitroaromatic compounds is methemoglobinemia, where the iron in hemoglobin is oxidized, impairing oxygen transport.[1][2]

Signaling Pathway: Reductive Bioactivation and Toxicity

Caption: Reductive bioactivation of the nitro group leading to cellular toxicity.

Experimental Protocols

The following is a detailed protocol for a Glutathione S-Transferase (GST) activity assay, which can be adapted to determine the kinetic parameters of this compound with various GST isozymes.

Glutathione S-Transferase (GST) Activity Assay

Objective: To measure the rate of conjugation of this compound with reduced glutathione (GSH) catalyzed by a GST enzyme.

Principle: The conjugation reaction results in the formation of a thioether product. The rate of this reaction can be monitored by measuring the decrease in GSH concentration over time using a thiol-reactive probe like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), or by directly monitoring the formation of the product if it has a distinct absorbance spectrum. For many standard GST substrates like 1-chloro-2,4-dinitrobenzene (CDNB), the product has a strong absorbance at 340 nm.[3] A similar spectrophotometric approach would need to be developed for this compound.

Materials:

-

Purified GST isozyme

-

This compound (substrate)

-

Reduced glutathione (GSH) (co-substrate)

-

Assay Buffer: 0.1 M potassium phosphate buffer, pH 6.5

-

Spectrophotometer capable of kinetic measurements

-

96-well UV-transparent plates or quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO) to ensure solubility.

-

Prepare a stock solution of GSH in the assay buffer.

-

Dilute the purified GST enzyme to the desired concentration in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate or cuvette, add the assay buffer.

-

Add the desired concentration of GSH.

-

Add the GST enzyme solution.

-

Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the this compound substrate.

-

Immediately start monitoring the change in absorbance at the predetermined wavelength over time (e.g., every 15-30 seconds for 5-10 minutes).

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

-

To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of one substrate while keeping the other co-substrate at a saturating concentration.

-

Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Experimental Workflow: Kinetic Analysis of GST Activity

Caption: Workflow for determining the kinetic parameters of GST with this compound.

Conclusion

The biological activity of this compound is likely governed by a balance between two competing pathways: detoxification via GST-mediated conjugation and bioactivation through the reduction of its nitro group. The electrophilic bromoethyl moiety serves as a substrate for GSTs, leading to its safe excretion, while the nitroaromatic core can be enzymatically reduced to form reactive intermediates that can induce cellular damage. Understanding the kinetics of these pathways in different cellular contexts is crucial for predicting the ultimate biological effect of this compound. Further research, including detailed kinetic studies with purified human GST isozymes and cellular studies to elucidate the downstream consequences of its reductive metabolism, is necessary to fully characterize its mechanism of action and to assess its potential for therapeutic or toxicological significance.

References

- 1. 4-Nitrophenethyl bromide 98 5339-26-4 [sigmaaldrich.com]

- 2. Kinetic Behavior of Glutathione Transferases: Understanding Cellular Protection from Reactive Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of human glutathione transferases in biotransformation of the nitric oxide prodrug JS-K - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 1-(2-Bromoethyl)-2-nitrobenzene in Indole Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of the indole nucleus remains a cornerstone of medicinal chemistry and drug development, owing to its prevalence in a vast array of biologically active compounds. Among the various synthetic strategies, the reductive cyclization of ortho-substituted nitroaromatics presents a powerful and versatile approach. This technical guide provides an in-depth examination of the role of 1-(2-bromoethyl)-2-nitrobenzene as a key precursor in the synthesis of indoles. We will explore the core chemical principles, detail experimental protocols for related transformations, present comparative quantitative data, and visualize the underlying reaction mechanisms and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the synthesis of complex heterocyclic scaffolds.

Introduction: The Significance of Indole Synthesis

The indole scaffold is a privileged structure in drug discovery, appearing in numerous blockbuster drugs and natural products with a wide range of therapeutic activities. The development of efficient and robust methods for the construction of functionalized indoles is, therefore, a critical endeavor in synthetic organic chemistry. Classical methods like the Fischer, Bischler, and Reissert syntheses have been foundational. However, modern drug development often requires access to indoles with specific substitution patterns under mild conditions that tolerate a variety of functional groups.

Reductive cyclization strategies starting from ortho-substituted nitroaromatics have emerged as a powerful alternative.[1] These methods leverage the nitro group as a masked amino group, which can be unmasked under reducing conditions to trigger an intramolecular cyclization. This compound is a prime example of a precursor designed for this purpose, offering a direct route to the indole core.

The Core Chemistry: Reductive Cyclization of this compound

The conversion of this compound to indole proceeds through a two-step sequence within a single reaction pot:

-

Reduction of the Nitro Group: The nitro group is reduced to an amino group. This is the key activation step.

-

Intramolecular Cyclization: The newly formed aniline derivative undergoes an intramolecular nucleophilic substitution, where the amino group attacks the carbon bearing the bromine atom, displacing the bromide and forming the pyrrole ring of the indole nucleus.

This transformation is typically catalyzed by transition metals, with palladium-based catalysts being particularly effective. The choice of catalyst, reducing agent, solvent, and reaction conditions can significantly influence the efficiency and yield of the reaction.

Experimental Protocols

While a specific, detailed protocol for the direct conversion of this compound to indole is not extensively documented in a single source, a reliable experimental procedure can be constructed based on well-established protocols for the reductive cyclization of analogous 2-nitrostyrenes and related ortho-substituted nitroaromatics. The following is a representative protocol adapted from similar palladium-catalyzed reductive cyclizations.

General Procedure for the Palladium-Catalyzed Reductive Cyclization:

Materials:

-

This compound (1.0 eq)

-

Palladium on carbon (Pd/C, 10 mol%)

-

Sodium borohydride (NaBH₄, 4.0 eq) or Hydrogen gas (H₂)

-

Ethanol or Methanol

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add this compound and the chosen solvent (e.g., ethanol).

-

Carefully add the palladium on carbon catalyst.

-

If using sodium borohydride, cool the mixture to 0 °C and add NaBH₄ portion-wise.

-

If using hydrogen gas, purge the flask with H₂ and maintain a hydrogen atmosphere (typically with a balloon or at a specified pressure).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired indole.

Quantitative Data Presentation

The efficiency of indole synthesis via reductive cyclization is highly dependent on the specific substrate, catalyst, and reaction conditions. The following tables summarize quantitative data from studies on the reductive cyclization of related 2-substituted nitrobenzenes, providing a comparative overview of expected yields and conditions.

Table 1: Palladium-Catalyzed Reductive Cyclization of 2-Nitrostyrenes to 2-Substituted Indoles [2]

| Entry | Substrate (2-Nitrostyrene) | Catalyst | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | β-Methyl-β-nitrostyrene | PdCl₂(CH₃CN)₂/phenanthroline | Phenyl formate | CH₃CN | 140 | 6 | 89 |

| 2 | α-Phenyl-β-nitrostyrene | PdCl₂(CH₃CN)₂/phenanthroline | Phenyl formate | CH₃CN | 140 | 6 | 93 |

| 3 | 4-Methoxy-α-phenyl-β-nitrostyrene | PdCl₂(CH₃CN)₂/phenanthroline | Phenyl formate | CH₃CN | 140 | 6 | 95 |

| 4 | 4-Chloro-α-phenyl-β-nitrostyrene | PdCl₂(CH₃CN)₂/phenanthroline | Phenyl formate | CH₃CN | 140 | 6 | 85 |

Table 2: Tandem Sonogashira Coupling and Reductive Cyclization of 1-Halo-2-nitrobenzenes [3]

| Entry | 1-Halo-2-nitrobenzene | Alkyne | Catalyst | Reductant | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Iodo-2-nitrobenzene | Phenylacetylene | Pd(dppf)Cl₂ | Zn | K₂CO₃ | DMF | 120 | 12 | 85 |

| 2 | 1-Bromo-2-nitrobenzene | Phenylacetylene | Pd(dppf)Cl₂ | Zn | K₂CO₃ | DMF | 120 | 12 | 78 |

| 3 | 1-Iodo-2-nitrobenzene | 1-Hexyne | Pd(dppf)Cl₂ | Zn | K₂CO₃ | DMF | 120 | 12 | 82 |

| 4 | 1-Bromo-4-fluoro-2-nitrobenzene | Phenylacetylene | Pd(dppf)Cl₂ | Zn | K₂CO₃ | DMF | 120 | 12 | 75 |

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the reductive cyclization of this compound to indole.

References

The Enzymatic Conjugation of 1-(2-Bromoethyl)-2-nitrobenzene by Glutathione S-transferase theta-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential interaction between the xenobiotic compound 1-(2-bromoethyl)-2-nitrobenzene and the phase II detoxification enzyme, Glutathione S-transferase theta-1 (GSTT-1). While direct experimental data for this specific substrate is not extensively available in the public domain, this document extrapolates from known substrate specificities and reaction mechanisms of GSTT-1 with structurally analogous compounds, such as haloalkanes and nitroaromatics. The guide outlines a plausible enzymatic reaction, detailed hypothetical experimental protocols for kinetic analysis and product identification, and discusses the broader context of its metabolic pathway and potential downstream signaling effects. This document is intended to serve as a foundational resource for researchers initiating studies on the metabolism of this compound and similar chemical entities.

Introduction

Glutathione S-transferases (GSTs) are a superfamily of enzymes crucial for the detoxification of a wide array of endogenous and exogenous electrophilic compounds.[1] These enzymes catalyze the conjugation of reduced glutathione (GSH) to these substrates, rendering them more water-soluble and facilitating their excretion from the body.[1] The theta class of GSTs, specifically GSTT-1, is known to metabolize various carcinogens, environmental toxins, and drugs.[2] GSTT-1 exhibits a preference for small molecules, including halogenated alkanes and epoxides.[3]

The compound this compound possesses two key functional groups that suggest it may be a substrate for GSTT-1: a bromoethyl group (a haloalkane moiety) and a nitrobenzene group (a nitroaromatic moiety). The metabolism of such compounds is of significant interest in toxicology and drug development, as the enzymatic conjugation can lead to either detoxification or, in some cases, bioactivation to more reactive intermediates.[3] This guide explores the hypothetical interaction of this compound with GSTT-1, providing a framework for experimental investigation.

Proposed Enzymatic Reaction

The conjugation of this compound with glutathione, catalyzed by GSTT-1, is proposed to proceed via a nucleophilic substitution reaction. The sulfhydryl group of glutathione acts as a nucleophile, attacking the electrophilic carbon of the bromoethyl group, leading to the displacement of the bromide ion and the formation of a glutathione S-conjugate.

Quantitative Data (Hypothetical)

Due to the lack of direct experimental data for this compound, the following table presents hypothetical kinetic parameters for its conjugation by GSTT-1. These values are extrapolated from known data for analogous substrates like 4-nitrophenethyl bromide and other haloalkanes. It is important to note that mammalian GSTT-1 often does not show saturation kinetics with small haloalkanes, making the determination of a true Km challenging.[4] Therefore, the catalytic efficiency (kcat/Km) is a more reliable parameter for comparison.[4]

| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference (Analogous Substrates) |

| This compound | Human GSTT-1 | >10 (estimated) | 0.1 (estimated) | 10 (estimated) | [4] |

| 4-Nitrophenethyl bromide | Human GSTT-1 | Not Reported | Not Reported | Not Reported | |

| Dichloromethane | Human GSTT-1 | High (non-saturable) | Not Reported | 0.03 | [4] |

| Dibromomethane | Human GSTT-1 | High (non-saturable) | Not Reported | 0.3 | [4] |

Table 1: Hypothetical and Comparative Kinetic Parameters for GSTT-1 Substrates.

Detailed Experimental Protocols

The following protocols are adapted from established methods for studying GSTT-1 activity with similar substrates and for analyzing glutathione conjugates.

GSTT-1 Enzymatic Activity Assay

This protocol describes a spectrophotometric assay to determine the kinetic parameters of GSTT-1 with this compound. The assay measures the rate of glutathione conjugation by monitoring the decrease in absorbance of the co-substrate, glutathione.

Materials:

-

Recombinant human GSTT-1

-

This compound

-

Reduced glutathione (GSH)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it in the assay buffer.

-

Prepare stock solutions of GSH in the assay buffer.

-

In a 96-well UV-transparent plate, add the assay buffer, varying concentrations of this compound, and a fixed concentration of GSH.

-

Initiate the reaction by adding a known concentration of recombinant human GSTT-1 to each well.

-

Immediately monitor the decrease in absorbance at a specific wavelength (to be determined empirically based on the spectral properties of the substrate and product) at a constant temperature (e.g., 37°C) for a set period.

-

Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.

-

Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Identification and Characterization of the Glutathione Conjugate

This section outlines methods for confirming the formation of the S-(2-(2-nitrophenyl)ethyl)glutathione conjugate.

Purpose: To separate and quantify the substrate, product, and unreacted glutathione.[5][6]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

Mobile Phase:

-

A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

Procedure:

-

Perform the enzymatic reaction as described in section 4.1.

-

Stop the reaction at various time points by adding an equal volume of ice-cold acetonitrile to precipitate the enzyme.

-

Centrifuge the samples to pellet the precipitated protein.

-

Inject the supernatant onto the C18 column.

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds and a wavelength specific to the nitroaromatic chromophore).

-

Quantify the substrate and product by integrating the peak areas and comparing them to a standard curve.

Purpose: To confirm the molecular weight of the glutathione conjugate.[7][8][9]

Instrumentation:

-

Liquid chromatography-mass spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

Procedure:

-

Analyze the HPLC fractions corresponding to the putative conjugate peak by electrospray ionization mass spectrometry (ESI-MS) in both positive and negative ion modes.

-

In positive ion mode, expect to observe the [M+H]+ ion.

-

In negative ion mode, expect to observe the [M-H]- ion.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation patterns characteristic of glutathione conjugates, such as the loss of the pyroglutamic acid moiety (129 Da).[10]

Purpose: To elucidate the precise chemical structure of the glutathione conjugate.[11][12][13]

Instrumentation:

-

High-field NMR spectrometer (e.g., 500 MHz or higher).

Procedure:

-

Purify the glutathione conjugate from the reaction mixture using preparative HPLC.

-

Lyophilize the purified product to remove the solvent.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D2O).

-

Acquire 1D (1H) and 2D (e.g., COSY, HSQC) NMR spectra.

-

Analyze the chemical shifts and coupling constants to confirm the covalent attachment of the glutathione moiety to the ethyl group of the substrate.

Signaling Pathways and Broader Metabolic Context

The metabolism of xenobiotics by GSTT-1 is an integral part of a larger detoxification system.[1] The process can be conceptualized as a multi-phase system.

Furthermore, the metabolism of xenobiotics and the resulting cellular stress can activate signaling pathways that regulate the expression of detoxification enzymes. A key pathway in this response is the Keap1-Nrf2 pathway.[14] Electrophilic compounds or their metabolites can react with cysteine residues on the Keap1 protein, leading to the release and nuclear translocation of the transcription factor Nrf2.[15] Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, including GSTs, leading to their increased expression.[16][17]

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests its potential as a substrate for Glutathione S-transferase theta-1. This technical guide provides a comprehensive, albeit hypothetical, framework for investigating this interaction. The proposed experimental protocols, based on established methodologies for analogous compounds, offer a clear path for determining the kinetic parameters of the enzymatic reaction and for identifying and characterizing the resulting glutathione conjugate. Furthermore, understanding the metabolism of this compound within the broader context of xenobiotic detoxification pathways, including the potential activation of the Nrf2 signaling pathway, is crucial for a complete toxicological and pharmacological assessment. The information presented herein is intended to catalyze further research into the metabolism of this and similar nitroaromatic haloalkanes.

References

- 1. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]

- 2. Association between GSTP1, GSTM1 and GSTT1 polymorphisms involved in xenobiotic metabolism and head and neck cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutathione-dependent bioactivation of haloalkanes and haloalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of the kinetic mechanism of haloalkane conjugation by mammalian theta-class glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of a novel RP-HPLC method for the analysis of reduced glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization with o-Phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mass spectrometry in the analysis of glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Negative ion tandem mass spectrometry for the detection of glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhancing throughput of glutathione adduct formation studies and structural identification using a software-assisted workflow based on high resolution mass spectrometry (HRMS) data – Mass Analytica [mass-analytica.com]

- 11. Investigations of glutathione conjugation in vitro by 1H NMR spectroscopy. Uncatalyzed and glutathione transferase-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Extending the Scope of 1H NMR Based Blood Metabolomics for the Analysis of Labile Antioxidants: Reduced and Oxidized Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydrogen–Deuterium Addition and Exchange in N-Ethylmaleimide Reaction with Glutathione Detected by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.unipd.it [research.unipd.it]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. Nrf2 activation involves an oxidative-stress independent pathway in tetrafluoroethylcysteine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Determination of Physical Properties of 1-(2-Bromoethyl)-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the experimental determination of the key physical properties of the organic compound 1-(2-Bromoethyl)-2-nitrobenzene, specifically its melting and boiling points. Due to a lack of readily available data in scientific literature for this specific compound, this guide focuses on the standardized methodologies and protocols required for the accurate measurement of these properties. Adherence to these protocols is crucial for the characterization and quality control of synthesized this compound in research and development settings.

Physical Properties of this compound

The melting and boiling points of a pure substance are characteristic physical properties that are invaluable for its identification and the assessment of its purity. For a crystalline solid, a sharp melting point range (typically 0.5-1.0°C) is indicative of high purity, whereas impurities tend to lower the melting point and broaden the melting range.[1] The boiling point, the temperature at which the vapor pressure of a liquid equals the external pressure, is similarly a crucial parameter for liquid compounds.[2][3]

Data Presentation:

As of the latest literature review, specific experimental values for the melting and boiling points of this compound are not well-documented. The following table is provided as a template for researchers to populate with experimentally determined values.

| Physical Property | Experimentally Determined Value | Standard Method Employed |

| Melting Point | User-defined | e.g., Thiele Tube Method, Digital Apparatus |

| Boiling Point | User-defined | e.g., Distillation, Thiele Tube Method |

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the melting and boiling points of an organic compound such as this compound.

2.1. Melting Point Determination

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid. For crystalline organic compounds, this is typically a sharp and well-defined range.[1]

2.1.1. Thiele Tube Method

The Thiele tube method utilizes a specially designed glass tube containing a high-boiling point oil (e.g., mineral oil or silicone oil) to ensure uniform heating of the sample.[4][5][6]

-

Apparatus: Thiele tube, thermometer, capillary tubes, rubber band, Bunsen burner or other heat source.

-

Procedure:

-

A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[6][7]

-

The thermometer and attached capillary tube are suspended in the Thiele tube containing the heating oil.

-

The side arm of the Thiele tube is gently heated, which creates convection currents in the oil, ensuring a uniform temperature distribution.[1][5]

-

The temperature is increased at a slow, controlled rate, especially near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[4][7]

-

2.1.2. Digital Melting Point Apparatus

A digital melting point apparatus offers a more automated and often more precise method for determining the melting point.[8][9]

-

Apparatus: Digital melting point apparatus, capillary tubes.

-

Procedure:

-

The powdered sample of this compound is loaded into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

A starting temperature, plateau temperature, and heating rate are programmed into the instrument.[8]

-

The apparatus automatically heats the sample at the specified rate.

-

The sample is observed through a magnified viewing window.

-

The temperatures at the onset and completion of melting are recorded from the digital display.[10]

-

2.2. Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[11]

2.2.1. Distillation Method

This method is suitable when a sufficient quantity of the liquid sample is available (typically >5 mL) and also serves to purify the liquid.[2][12]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle or other heat source.

-

Procedure:

-

The liquid sample of this compound is placed in the distillation flask along with boiling chips.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned correctly in the neck of the flask, just below the side arm leading to the condenser.

-

The liquid is heated to a boil.

-

As the vapor rises and surrounds the thermometer bulb, the temperature will stabilize.

-

The constant temperature at which the liquid is actively distilling is recorded as the boiling point.[12][13]

-

2.2.2. Capillary Method (Siwoloboff Method)

This micro-method is ideal when only a small amount of the sample is available.[2][13]

-

Apparatus: Thiele tube or other heating bath, thermometer, small test tube, capillary tube sealed at one end.

-

Procedure:

-

A small amount of the liquid this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube assembly is attached to a thermometer and heated in a Thiele tube or other oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[11][13]

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[13][14]

-

Mandatory Visualizations

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the determination and verification of the physical properties of a synthesized compound like this compound.

Caption: Workflow for the determination of physical properties.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. chemconnections.org [chemconnections.org]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. Thiele tube - Wikipedia [en.wikipedia.org]

- 5. labcomercial.com [labcomercial.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. contechweighingscales.com [contechweighingscales.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

Technical Guide: Solubility of 1-(2-Bromoethyl)-2-nitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethyl)-2-nitrobenzene is a key intermediate in various synthetic pathways, particularly in the synthesis of heterocyclic compounds like indoles.[1] Understanding its solubility in different organic solvents is crucial for reaction setup, purification processes such as recrystallization, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of this compound, a detailed experimental protocol for solubility determination, and a visual workflow to aid researchers in their laboratory practices. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework based on established chemical principles.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[2] this compound possesses a moderately polar structure due to the presence of the nitro group (-NO₂) and the bromoethyl group (-CH₂CH₂Br) attached to a nonpolar benzene ring. This combination of functional groups allows for a degree of solubility in a range of organic solvents.

The following table summarizes the predicted qualitative solubility of this compound in common organic solvents, categorized by their polarity.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | Soluble | The polarity of acetone is compatible with the polar nitro and bromoethyl groups of the solute. |

| Acetonitrile | Soluble | Similar to acetone, acetonitrile's polarity can effectively solvate the polar functionalities of the molecule. | |

| Dimethylformamide (DMF) | Soluble | DMF is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with moderate polarity. | |

| Dichloromethane (DCM) | Soluble | DCM is a good solvent for many organic compounds and is expected to dissolve this compound due to its ability to engage in dipole-dipole interactions. | |

| Polar Protic | Ethanol | Moderately Soluble | The hydroxyl group of ethanol can interact with the nitro group, but the overall polarity difference might limit high solubility. It is often a good solvent for recrystallization.[3][4] |

| Methanol | Moderately Soluble | Similar to ethanol, methanol's polarity should allow for moderate dissolution of the compound. | |

| Water | Insoluble | As an organic compound with a significant nonpolar aromatic component and lacking strong hydrogen bonding capabilities with water, it is expected to have very low solubility in water.[1][5] | |

| Nonpolar | Hexane | Sparingly Soluble | The nonpolar nature of hexane is not well-suited to solvate the polar nitro and bromoethyl groups, leading to poor solubility.[4] |

| Toluene | Moderately Soluble | The aromatic nature of toluene can interact favorably with the benzene ring of the solute, and its slight polarity may accommodate the functional groups to some extent, making it a potential solvent for recrystallization.[3] |

Experimental Protocol for Solubility Determination

This section outlines a general experimental procedure to quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Vials or test tubes with screw caps

-

Temperature-controlled shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection and Dilution:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method to be used. Record the dilution factor.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A pre-established calibration curve of known concentrations versus analytical response is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactivity of 1-(2-Bromoethyl)-2-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the predicted electrophilic aromatic substitution (EAS) reactivity of 1-(2-bromoethyl)-2-nitrobenzene. Direct experimental data for EAS reactions on this specific substrate is limited in publicly accessible literature, likely due to the profound deactivating effects of the nitro substituent. Therefore, this paper builds a robust predictive model based on established principles of physical organic chemistry, analyzing the individual and combined electronic and steric effects of the nitro and 2-bromoethyl groups. Reactivity, regioselectivity, and potential reaction conditions for common EAS reactions—nitration, halogenation, and sulfonation—are discussed. Quantitative data from analogous compounds, such as 2-nitrotoluene and nitrobenzene, are presented to substantiate theoretical predictions. Furthermore, this guide includes representative experimental protocols and detailed mechanistic diagrams to provide a practical framework for researchers exploring the synthetic utility of this compound.

Introduction and Reactivity Overview

This compound is a disubstituted aromatic compound featuring two electronically distinct functional groups. Its reactivity in electrophilic aromatic substitution is dictated by the interplay of the powerful electron-withdrawing nitro group and the more nuanced 2-bromoethyl group.

-

Nitro Group (-NO₂): This group is one of the most potent deactivating groups in EAS. Through a combination of a strong negative inductive effect (-I) and a strong negative resonance effect (-M), it withdraws significant electron density from the aromatic ring. This reduction in nucleophilicity makes the ring highly resistant to attack by electrophiles, necessitating harsh reaction conditions (e.g., high temperatures, strong superacids). The nitro group is a meta-director.

-

2-Bromoethyl Group (-CH₂CH₂Br): This group's influence is more complex. The alkyl chain (-CH₂CH₂-) is weakly electron-donating via a positive inductive effect (+I), which typically activates the ring and directs incoming electrophiles to the ortho and para positions. However, the terminal bromine atom is highly electronegative, exerting a strong -I effect. While this effect diminishes over the two-sigma bond distance, it counteracts the +I effect of the alkyl chain, likely resulting in the 2-bromoethyl group being a net weak deactivator. Despite this, it is still predicted to be an ortho, para-director due to the underlying nature of alkyl groups.

Overall Predicted Reactivity: The strongly deactivating nitro group is expected to dominate the molecule's reactivity profile. Consequently, this compound is predicted to be significantly less reactive towards electrophilic aromatic substitution than benzene and will require forcing conditions to react. Friedel-Crafts alkylation and acylation reactions are unlikely to be successful on this heavily deactivated ring.[1][2][3][4][5]

Regioselectivity Analysis

The directing effects of the two substituents determine the position of substitution. Let's number the aromatic ring with the bromoethyl group at C1 and the nitro group at C2.

-

Nitro Group (-NO₂) Directing Effect: Directs incoming electrophiles to the positions meta to itself, which are C4 and C6 .

-

2-Bromoethyl Group (-CH₂CH₂Br) Directing Effect: Directs incoming electrophiles to the positions ortho and para to itself, which are C6 (ortho) and C4 (para).

Remarkably, the directing effects of both groups are synergistic, reinforcing the propensity for substitution at the C4 and C6 positions.

-

Predicted Major Product: Substitution at C4 is predicted to be the major pathway. This position is para to the bromoethyl group and meta to the nitro group.

-

Predicted Minor Product: Substitution at C6 is a likely minor product. While electronically favored by both groups, this position is sterically hindered by the adjacent 2-bromoethyl group, which would impede the approach of the electrophile.

Substitution at C3 and C5 is electronically disfavored and is expected to be negligible.

Figure 1. Predicted regioselectivity for electrophilic attack.

Mechanistic Rationale: The Wheland Intermediate

The meta-directing effect of the nitro group can be explained by examining the stability of the cationic Wheland intermediates (sigma complexes) formed during the reaction. Attack at the ortho or para positions results in a resonance structure where the positive charge is placed on the carbon atom directly bonded to the electron-withdrawing nitro group. This is a highly unstable and energetically unfavorable arrangement. In contrast, meta attack ensures that the positive charge is never located adjacent to the nitro-bearing carbon, leading to a more stable intermediate and a lower activation energy for the reaction.

Figure 2. Wheland intermediate stability comparison.

Quantitative Data from Analogous Systems

To provide a quantitative basis for the predicted regioselectivity, data from the nitration of similar, well-studied compounds are summarized below. These substrates model the electronic environment of this compound.

Table 1: Isomer Distribution in the Nitration of Substituted Benzenes

| Substrate | Electrophile | Ortho (%) | Meta (%) | Para (%) | Reference(s) |

|---|---|---|---|---|---|

| Nitrobenzene | NO₂⁺ | 6-7 | 91-94 | 0-2 | [6][7] |

| Toluene | NO₂⁺ | 56 | 3 | 41 | [6][8] |

| Ethylbenzene | NO₂⁺ | 45 | 4 | 51 | [9] |

| Chlorobenzene | NO₂⁺ | 30 | 0 | 70 | [6] |

| Bromobenzene | NO₂⁺ | 38 | 0 | 62 |[6] |

Data compiled from various sources.

The data clearly shows the powerful meta-directing effect of the nitro group and the ortho, para-directing nature of alkyl groups. For this compound, the outcome will be a blend of these influences, strongly favoring the positions that are meta to the nitro group and ortho/para to the bromoethyl group (C4 and C6).

Representative Experimental Protocols

The following protocols are generalized procedures for electrophilic aromatic substitution on deactivated substrates and should be adapted and optimized for this compound. Caution: These reactions involve highly corrosive and toxic reagents. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE).

Protocol for Nitration

This protocol is adapted from standard procedures for the dinitration of benzene.[8][10][11]

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add fuming sulfuric acid (25% SO₃). Cool the flask in an ice-salt bath to 0-5 °C.

-

Nitrating Mixture: Slowly add fuming nitric acid (90%) to the cooled, stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Substrate Addition: Dissolve this compound in a minimal amount of concentrated sulfuric acid. Add this solution dropwise from the dropping funnel to the nitrating mixture over 30-60 minutes, maintaining the internal temperature below 15 °C.

-

Reaction: After the addition is complete, slowly allow the mixture to warm to room temperature, then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress using TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature and pour it carefully over a large volume of crushed ice.

-

Isolation: The solid product, presumed to be primarily 1-(2-bromoethyl)-2,4-dinitrobenzene, is collected by vacuum filtration.

-

Purification: Wash the crude solid sequentially with cold water, 5% sodium bicarbonate solution, and again with cold water until the washings are neutral. The product can be further purified by recrystallization from ethanol or by column chromatography.

Protocol for Halogenation (Bromination)

This protocol is based on the bromination of nitrobenzene.

-

Setup: To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add this compound.

-

Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃) or iron filings as the catalyst.

-

Bromine Addition: Heat the mixture to 100-120 °C. Slowly add liquid bromine from the dropping funnel over 1-2 hours. The exiting HBr gas should be passed through a trap containing a sodium hydroxide solution.

-

Reaction: After the addition, maintain the temperature for an additional 2-3 hours or until the evolution of HBr ceases.

-

Workup: Cool the mixture and pour it into cold water. Add sodium bisulfite solution to destroy any excess bromine.

-

Isolation & Purification: If the product is solid, filter and wash as described in the nitration protocol. If it is an oil, separate the organic layer, wash with water and sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and purify by vacuum distillation or column chromatography.

Figure 3. General experimental workflow for EAS.

Conclusion

The electrophilic aromatic substitution of this compound is predicted to be a challenging transformation requiring harsh reaction conditions due to the powerful deactivating effect of the nitro group. The regiochemical outcome is governed by the synergistic directing effects of both the nitro and 2-bromoethyl substituents, which strongly favor substitution at the C4 (major) and C6 (minor) positions. While Friedel-Crafts reactions are expected to fail, standard protocols for nitration, halogenation, and sulfonation on deactivated rings can serve as a starting point for empirical investigation. The predictive framework and representative protocols outlined in this guide offer valuable insights for researchers aiming to functionalize this molecule for applications in medicinal chemistry and materials science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 7. organic chemistry - Concentration of minor products in the nitration of nitrobenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-Ethylnitrobenzene | 612-22-6 | Benchchem [benchchem.com]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. scribd.com [scribd.com]

Methodological & Application

Synthesis of N-substituted 2-nitrophenylethylamines using "1-(2-Bromoethyl)-2-nitrobenzene"

Application Notes: Synthesis of N-Substituted 2-Nitrophenylethylamines

Introduction

N-substituted 2-nitrophenylethylamines are valuable intermediates in synthetic organic chemistry and drug discovery. The 2-nitrophenylethyl scaffold is a precursor for various heterocyclic compounds, most notably indoles, through reductive cyclization strategies. The synthesis of these target molecules is efficiently achieved via the nucleophilic substitution of 1-(2-bromoethyl)-2-nitrobenzene with primary or secondary amines. This document provides a detailed protocol for this synthetic transformation.

The core reaction involves the displacement of the bromide ion from the bromoethyl side chain by an amine nucleophile.[1] This reaction typically proceeds via an S_N2 mechanism. A significant challenge in the alkylation of amines is the potential for over-alkylation, as the product secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[2][3] To favor the desired mono-alkylation product, reaction conditions must be carefully controlled, often by using an excess of the starting amine.

Reaction Scheme

The general reaction involves the alkylation of a primary or secondary amine with this compound in the presence of a base to neutralize the HBr generated.

Figure 1: General reaction scheme for the synthesis of N-substituted 2-nitrophenylethylamines.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of N-substituted 2-nitrophenylethylamines. Researchers should optimize conditions for specific amine substrates.

Materials and Reagents

-

This compound

-

Primary or secondary amine of choice (e.g., benzylamine, morpholine, piperidine)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-